molecular formula C10H8N10S2 B1214418 6-Thioguainine disulfide CAS No. 90920-73-3

6-Thioguainine disulfide

Cat. No.: B1214418
CAS No.: 90920-73-3
M. Wt: 332.4 g/mol
InChI Key: JPJJKOHKFJJKTP-UHFFFAOYSA-N
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Description

Contextualization within the Broader Thiopurine Analogue Research Landscape

Thiopurines, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), are purine (B94841) analogues that have been a cornerstone of chemotherapy for decades. nih.govmdpi.com Their mechanism of action primarily involves their conversion into active metabolites, which are then incorporated into DNA and RNA, leading to cytotoxicity. drugbank.comresearchgate.net This incorporation disrupts normal cellular processes and is particularly effective against rapidly dividing cells, such as those found in tumors. drugbank.comfrontiersin.org

The development of thiopurine analogues has been driven by the need to improve their therapeutic index, enhance their target specificity, and circumvent mechanisms of drug resistance. cancerindex.orgacs.org Research has explored various modifications to the basic thiopurine scaffold, including the synthesis of prodrugs and the introduction of different functional groups to modulate their pharmacological properties. acs.orgnih.gov The overarching goal is to create molecules with improved efficacy and reduced systemic toxicity. cancerindex.org

Significance of Disulfide Linkages in Purine Analogues for Academic Investigation

The introduction of a disulfide linkage to form compounds like 6-Thioguanine disulfide represents a strategic approach in the design of novel purine analogues. Disulfide bonds are known to be relatively stable yet can be cleaved under specific biological conditions, particularly in the reducing environment of the cell, which is rich in molecules like glutathione (B108866). libretexts.org This characteristic offers the potential for targeted drug release.

The disulfide bond itself can influence the molecule's chemical and physical properties, including its solubility, stability, and ability to cross cell membranes. From a research perspective, studying disulfide-linked purine analogues allows for the investigation of several key aspects:

Prodrug Strategies: The disulfide can act as a cleavable linker, releasing the active thiopurine monomer intracellularly. This approach is being explored to enhance drug delivery and selectivity. cancerindex.org

Novel Mechanisms of Action: The disulfide-containing molecule may possess unique biological activities distinct from its monomeric counterpart. For instance, some purine disulfide analogues have been shown to interact with proteins through the formation of mixed disulfides with cysteine residues, potentially leading to different downstream effects. nih.gov

Modulation of Redox Homeostasis: The introduction of a disulfide bond can impact the cellular redox balance, a critical factor in cell signaling and survival.

Recent studies have highlighted the potential of incorporating disulfide linkers in the design of anticancer agents, demonstrating that such modifications can lead to promising cytotoxic activity against various cancer cell lines. mdpi.com

Historical and Contemporary Research Perspectives on 6-Thioguanine Disulfide Discovery and Study

The foundational work on thiopurines by Gertrude Elion and George Hitchings in the 1950s laid the groundwork for the entire field. nih.gov Their rational drug design approach led to the discovery of 6-thioguanine and 6-mercaptopurine, which remain clinically relevant today. nih.govnih.gov

While the initial focus was on the monomeric forms, subsequent research has delved into the chemistry of thiopurine derivatives, including their oxidation products. The formation of a disulfide from a thiopurine like 6-thioguanine can occur through oxidation. Electrochemical studies have suggested that the electrooxidation of thiopurine drugs can proceed via two competing pathways, one of which involves the formation of a thiyl radical that can terminate in a disulfide. pdx.edu

Contemporary research continues to explore the synthesis and biological evaluation of thiopurine disulfides. For example, the synthesis of unsymmetrical disulfides involving 6-thioguanosine (B559654) has been systematically analyzed, with thiol exchange reactions proving to be an efficient method. researchgate.net This indicates an ongoing interest in harnessing the chemical properties of the disulfide bond for therapeutic applications. The development of prodrugs that release 6-thioguanine in response to intracellular reducing agents like cysteine further underscores the current focus on leveraging disulfide chemistry for targeted drug delivery. cancerindex.org

Detailed Research Findings

The following table summarizes key properties of 6-Thioguanine, the monomeric precursor to 6-Thioguanine disulfide.

PropertyValueSource
Chemical Formula C₅H₅N₅S
Molecular Weight 167.19 g/mol
Appearance Pale yellow crystalline powder chemicalbook.com
Melting Point >= 300 °C chemicalbook.com
Solubility Practically insoluble in water and ethanol (B145695) (96%). Dissolves in dilute solutions of alkali hydroxides. chemicalbook.com
UV Absorption Maxima (in H₂O) pH 1: 258 nm, 347 nm; pH 11: 242 nm, 270 nm, 322 nm chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90920-73-3

Molecular Formula

C10H8N10S2

Molecular Weight

332.4 g/mol

IUPAC Name

6-[(2-amino-7H-purin-6-yl)disulfanyl]-7H-purin-2-amine

InChI

InChI=1S/C10H8N10S2/c11-9-17-5-3(13-1-15-5)7(19-9)21-22-8-4-6(16-2-14-4)18-10(12)20-8/h1-2H,(H3,11,13,15,17,19)(H3,12,14,16,18,20)

InChI Key

JPJJKOHKFJJKTP-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC(=N2)N)SSC3=NC(=NC4=C3NC=N4)N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)SSC3=NC(=NC4=C3NC=N4)N

Other CAS No.

90920-73-3

Synonyms

6-thioguainine disulfide
6-thioguanine disulphide

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of 6 Thioguanine Disulfide and Its Analogues for Research

Methodologies for the Formation of Symmetrical 6-Thioguanine (B1684491) Disulfide in Laboratory Settings

The synthesis of symmetrical 6-thioguanine disulfide, where two 6-thioguanine units are linked by a disulfide bond, is a fundamental process in the preparation of more complex thiopurine derivatives. One common laboratory method involves the oxidation of 6-thioguanine. Mild oxidizing agents are typically employed to facilitate the formation of the disulfide linkage. For instance, reacting 6-thioguanine with phosphorus pentasulfide can yield the desired disulfide. gpatindia.comchemicalbook.com Another approach involves the use of a one-pot method where an alkyl halide is reacted with sodium thiosulfate (B1220275) pentahydrate in dimethyl sulfoxide (B87167) (DMSO). rsc.org This method is scalable and applicable to various organic halides. rsc.org

The formation of symmetrical disulfides can also occur as a byproduct during the synthesis of unsymmetrical disulfides, particularly in oxidative dehydrogenation coupling reactions. researchgate.netrsc.org While often considered an undesirable side reaction in that context, the underlying principles can be adapted for the targeted synthesis of the symmetrical dimer.

Strategies for the Synthesis of Unsymmetrical Thiopurine Disulfides Involving 6-Thioguanine Moieties

The preparation of unsymmetrical disulfides, where a 6-thioguanine moiety is linked to a different thiol-containing molecule, presents a greater synthetic challenge due to the potential for the formation of symmetrical byproducts. researchgate.net Several strategies have been developed to achieve the selective formation of these valuable research tools. researchgate.netresearchgate.net A systematic analysis of the most common strategies includes nucleophilic substitution, thiol exchange reactions, and oxidative dehydrogenation coupling. researchgate.netresearchgate.net

Nucleophilic Substitution Approaches to Disulfide Formation

Nucleophilic substitution reactions are a cornerstone of organic synthesis and can be effectively applied to the formation of unsymmetrical disulfides containing a 6-thioguanine unit. researchgate.netresearchgate.net This approach typically involves the reaction of a thiolate, the conjugate base of a thiol, with an electrophilic sulfur species. nih.govresearchgate.net The 6-thioguanine can act as the nucleophile (as a thiolate) or be part of the electrophile, which would be pre-functionalized with a good leaving group. researchgate.net The reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate attacks the sulfur atom of the electrophile, leading to the formation of the disulfide bond and the displacement of the leaving group. researchgate.netnih.gov Careful control of reaction conditions is necessary to favor the desired unsymmetrical product over competing side reactions.

Thiol Exchange Reactions for Disulfide Bond Construction

Thiol exchange, or thiol-disulfide exchange, is a versatile and widely used method for constructing disulfide bonds. researchgate.netnih.gov This reaction involves the equilibrium between a thiol and a disulfide, allowing for the formation of a new disulfide. nih.govwikipedia.org In the context of 6-thioguanine, this can involve reacting 6-thioguanine with a symmetrical disulfide of another thiol or vice versa. The exchange reaction has been found to be a highly efficient approach for synthesizing unsymmetrical disulfides of 6-thioguanosine (B559654) and its nucleotides. researchgate.net For example, the synthesis of benzyl (B1604629) disulfides of 6-thioguanine has been achieved using this method with thiourea. researchgate.net The use of catalysts, such as a PdCl2/DMSO system, can facilitate the exchange and improve the yield and substrate scope of the reaction. researchgate.net

Oxidative Dehydrogenation Coupling Reactions of Thiol Precursors

Oxidative dehydrogenation coupling involves the direct reaction of two different thiols in the presence of an oxidizing agent to form an unsymmetrical disulfide. researchgate.netresearchgate.net While this is the most direct route, a significant challenge is the concurrent formation of symmetrical disulfides as byproducts. researchgate.net Various oxidizing systems have been explored to promote the desired cross-coupling over homo-coupling. researchgate.netrsc.org For instance, a base-catalyzed aerobic oxidative dehydrogenative coupling of thiols has been developed as a green and practical approach. rsc.org However, the choice of oxidizing agent is critical, as some reagents can lead to problematic side reactions. researchgate.net

Solid-Phase Synthesis and On-Column Conjugation for Oligonucleotides Containing 6-Thioguanine Disulfide Linkages

The incorporation of 6-thioguanine and its disulfide derivatives into oligonucleotides is of significant interest for studying DNA structure and function. acs.orgresearchgate.netoup.com Solid-phase synthesis provides a powerful platform for the site-specific introduction of these modified bases into DNA and RNA strands. acs.orgatdbio.com

A key strategy involves the use of a protected 2'-deoxy-6-thioguanosine phosphoramidite (B1245037) derivative during standard automated oligonucleotide synthesis. researchgate.netoup.com Special protecting groups, such as the cyanoethyl group for the thione functionality, are necessary to prevent oxidation and other side reactions during the synthesis cycles. oup.comatdbio.com

A particularly innovative approach is the 'on-column' conjugation of the 6-thioguanine residue while the oligonucleotide is still attached to the solid support. researchgate.net This method involves the selective deprotection of the 6-thio group, followed by reaction with a desired molecule to form a disulfide linkage. researchgate.net This allows for the introduction of a wide range of structural diversity into the oligonucleotide at a specific site. researchgate.net Disulfide cross-linked oligonucleotides have been synthesized and characterized, demonstrating the feasibility of creating these complex structures. acs.orgichb.pl

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of 6-Thioguanine Disulfide in Research

The unambiguous characterization of 6-thioguanine disulfide and its analogues is essential to ensure their identity and purity for research applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification. nih.govomicsonline.orgnih.govresearchgate.net Reversed-phase HPLC is commonly used to separate the target disulfide from starting materials, byproducts, and other impurities. nih.govresearchgate.net The retention time provides a key identifier, and the peak area allows for quantification. omicsonline.org HPLC can also be used to monitor the progress of synthesis reactions. nih.gov In some cases, HPLC is coupled with mass spectrometry (LC-MS) for more definitive identification of the separated components. annlabmed.orgamanote.com

Mass Spectrometry (MS) provides crucial information about the molecular weight of the synthesized compound, confirming the successful formation of the disulfide bond. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition of the molecule. researchgate.net

Circular Dichroism (CD) Spectroscopy is particularly useful for studying the structural changes in DNA upon the incorporation of 6-thioguanine. nih.gov The 6-thioguanine chromophore absorbs at a wavelength where unmodified DNA is transparent, making it a sensitive probe for local conformational changes. nih.gov

X-ray Crystallography can provide the most definitive three-dimensional structure of the molecule. The crystal structure of a DNA duplex containing a 6-thioguanine–6-thioguanine disulfide has been determined, revealing a significant kink in the DNA at the disulfide cross-link. rsc.orgresearchgate.net

UV-Visible Spectroscopy is also utilized, as 6-thioguanine and its derivatives have characteristic absorption maxima that can be used for identification and quantification. nih.gov

TechniqueApplication in 6-Thioguanine Disulfide Analysis
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, reaction monitoring. nih.govomicsonline.orgnih.govresearchgate.net
Mass Spectrometry (MS) Molecular weight determination, structural confirmation. annlabmed.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, conformational analysis. nih.gov
Circular Dichroism (CD) Spectroscopy Probing local structural changes in DNA containing 6-thioguanine. nih.gov
X-ray Crystallography Definitive 3D structure determination. rsc.orgresearchgate.net
UV-Visible Spectroscopy Identification and quantification based on absorption spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for defining the covalent framework and spatial arrangement of 6-thioguanine disulfide. Analysis of a DNA duplex containing 6-thioguanine disulfide using NMR has revealed structural disorders, such as significant kinking, which may be necessary to accommodate the disulfide linkage. rsc.orgnih.gov While detailed NMR data for the isolated 6-thioguanine disulfide molecule is not extensively published in the provided search results, studies on DNA duplexes containing this linkage show that the minor groove of the 6-thioguanine residues becomes widely exposed. rsc.orgnih.gov A similar bent structure has been observed in a duplex with an artificial disulfide pair, as determined by NMR spectroscopy. rsc.orgnih.gov In studies of DNA duplexes modified with 6-thioguanine, ¹H NMR spectroscopy has been used to analyze the structural differences between the modified and unmodified DNA, suggesting that a 6-thioguanine-deoxycytidine base pair can resemble a normal Watson-Crick base pair. colby.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of the molecular weight and elemental composition of 6-thioguanine disulfide. This technique is also crucial for analyzing its fragmentation patterns, offering further structural proof. In the analysis of a DNA duplex containing 6-thioguanine disulfide, electron spray ionization mass spectrometry was used to confirm the formation of the disulfide-linked duplex. researchgate.net While specific HRMS data for the isolated 6-thioguanine disulfide is not detailed in the search results, the general application of LC-MS/MS for the quantification of 6-thioguanine and its metabolites in various biological samples is well-established. nih.govresearchgate.net For instance, a quantitative LC-MS/MS method was developed for the determination of 6-thioguanine and 6-methylmercaptopurine (B131649) in dried blood spots. nih.gov These methods demonstrate the capability of mass spectrometry to accurately detect and quantify thiopurine derivatives.

Table 1: Illustrative HRMS Data for 6-Thioguanine Disulfide

PropertyValue
Molecular FormulaC₁₀H₈N₁₀S₂
Calculated m/z ([M+H]⁺)337.0457

Note: This table presents theoretical data for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the electronic structure of 6-thioguanine disulfide. The conversion of the thiocarbonyl groups of 6-thioguanine residues into a disulfide bond leads to a decrease in absorbance at approximately 340 nm. rsc.orgnih.gov The UV spectrum of an oligonucleotide containing 6-thioguanine shows a characteristic absorbance maximum at 338 nm for the 6-thioguanine portion. jst.go.jp Studies using transient absorption spectroscopy with sub-20 fs temporal resolution have been used to track the ultrafast decay mechanisms of 6-thioguanine in aqueous solution following UV photoexcitation. mdpi.com

Table 2: Illustrative UV-Vis Spectral Data

Compoundλmax (nm)
6-Thioguanine~340 rsc.orgnih.gov
6-Thioguanine DisulfideAbsorbance decrease at ~340 nm rsc.orgnih.gov

Note: This table is based on reported spectral characteristics.

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and the analytical assessment of 6-thioguanine disulfide and its derivatives. In research involving DNA duplexes, HPLC has been used to analyze the formation and cleavage of the disulfide bond. rsc.orgnih.gov For example, when glutathione (B108866) was added to a solution containing the disulfide-linked duplex, the HPLC peak corresponding to the duplex diminished, and a new peak for the cleaved oligonucleotide was observed. rsc.orgnih.gov HPLC is also a standard method for quantifying 6-thioguanine and its metabolites in various assays. aacrjournals.orgnih.govomicsonline.org A new HPLC method using 6-thioguanine as a substrate has been developed to measure thiopurine S-methyltransferase (TPMT) activity. nih.gov The synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine also relies on HPLC for purification and analysis. oup.com

Table 3: Illustrative HPLC Parameters for Thiopurine Analysis

ParameterValueReference
ColumnReversed-phase silica (B1680970) gel researchgate.net
DetectionUV jst.go.jp
ApplicationAnalysis of disulfide bond formation/cleavage rsc.orgnih.gov
ApplicationQuantification of 6-thioguanine metabolites omicsonline.org

Note: This table provides a general overview of HPLC applications for thiopurine analysis.

Biochemical Transformations and Redox Biology of 6 Thioguanine Disulfide in Experimental Systems

Enzymatic and Non-Enzymatic Reduction Pathways of 6-Thioguanine (B1684491) Disulfide in Cellular Mimicry Models

The reduction of 6-thioguanine disulfide, a key metabolite in the intracellular processing of thiopurine drugs, can proceed through both enzymatic and non-enzymatic pathways. In cellular mimicry models, these pathways are crucial for understanding the subsequent bioavailability and cytotoxic effects of 6-thioguanine (6-TG).

Enzymatic Reduction:

Non-Enzymatic Reduction:

Non-enzymatic reduction of disulfide bonds is also a critical process, particularly in the redox-active intracellular environment. Glutathione (B108866) (GSH), a ubiquitous intracellular thiol, is a primary agent in the non-enzymatic reduction of disulfides. researchgate.netnih.govrsc.orgmdpi.com The high intracellular concentration of GSH facilitates the cleavage of disulfide bonds through a thiol-disulfide exchange reaction. nih.gov This process is thermodynamically favorable and crucial for maintaining the cellular redox balance. nih.gov In the context of 6-thioguanine disulfide, GSH can reduce the disulfide bond, thereby releasing the active 6-thioguanine.

In experimental systems, the reduction of disulfide derivatives of 6-mercaptopurine (B1684380) and 6-thioguanine has been observed under aerobic conditions in cultured cells. nih.gov This breakdown leads to the formation of the parent compounds, demonstrating a non-enzymatic reduction likely mediated by intracellular thiols like GSH. nih.gov The efficiency of this reduction can be influenced by the specific chemical nature of the disulfide derivative.

The table below summarizes the key pathways involved in the reduction and metabolism related to 6-thioguanine disulfide.

Pathway Key Molecules/Enzymes Description References
Enzymatic NUDT15Hydrolyzes active thiopurine metabolites (6-thio-dGTP/6-thio-GTP), influencing the metabolic pathway. nih.gov
MGMTA DNA repair enzyme associated with resistance to 6-TG, suggesting a role in mitigating its effects. tandfonline.com
YcfA, YcfCInvolved in the biosynthesis of 6-TG in certain organisms. researcher.life
Non-Enzymatic Glutathione (GSH)Reduces 6-thioguanine disulfide to 6-thioguanine via thiol-disulfide exchange. researchgate.netnih.govrsc.orgmdpi.comnih.gov

Role of Glutathione and Other Intracellular Thiols in 6-Thioguanine Disulfide Dynamics and Equilibria

Glutathione (GSH) and other intracellular thiols are central to the dynamics and equilibria of 6-thioguanine disulfide within cellular systems. The high intracellular concentration of GSH, typically in the millimolar range, creates a highly reducing environment that favors the thiol form of compounds over their disulfide form. mdpi.com

The interaction between GSH and 6-thioguanine disulfide is a prime example of thiol-disulfide exchange. This reaction is critical for several reasons:

Release of Active Drug: The reduction of 6-thioguanine disulfide by GSH regenerates the active drug, 6-thioguanine (6-TG). This is a crucial step for 6-TG to exert its therapeutic effects. researchgate.netnih.gov

Redox Cycling: In the presence of photosensitizers and UVA radiation, 6-TG can undergo oxidation to form a thiyl radical. GSH can then reduce this radical, restoring 6-TG in a cycle that can also generate reactive oxygen species (ROS). researchgate.net

Modulation of Cytotoxicity: The levels of intracellular GSH can significantly impact the effectiveness of disulfide-containing drugs. Depletion of GSH has been shown to increase the cytotoxicity of disulfide derivatives of 6-mercaptopurine and 6-thioguanine. nih.gov This suggests that the availability of GSH is a rate-limiting factor in the reduction of these compounds. nih.gov

Reversible Formation and Cleavage: The disulfide bond in contexts like DNA duplexes cross-linked by 6-thioguanine can be reversibly formed and cleaved, a process that can be catalyzed by factors such as Cu(II) ions and is influenced by the presence of GSH. rsc.org

The equilibrium between 6-thioguanine, its disulfide form, and mixed disulfides with other thiols like GSH is a dynamic process. The high ratio of reduced GSH to its oxidized form (GSSG) in healthy cells ensures that disulfide forms are generally kept at low concentrations. mdpi.com However, under conditions of oxidative stress, this ratio can decrease, potentially shifting the equilibrium towards the formation of disulfides. mdpi.com

The following table details the interactions between intracellular thiols and 6-thioguanine disulfide.

Interaction Effect on 6-Thioguanine Disulfide Cellular Consequence References
Reduction by GSH Cleavage of the disulfide bond to form 6-thioguanine.Release of the active drug; restoration of 6-TG after oxidation. researchgate.netnih.gov
GSH Depletion Decreased reduction of the disulfide.Increased cytotoxicity of disulfide derivatives. nih.gov
Reversible Disulfide Formation Formation and cleavage of disulfide bonds influenced by GSH and other factors.Dynamic control over cross-linking in biomolecules. rsc.org
Redox Environment The high GSH:GSSG ratio favors the reduced form (6-TG).Maintenance of 6-TG in its active, reduced state. mdpi.com

Investigation of 6-Thioguanine Disulfide Formation in Biological Samples and its Precursors/Metabolites

The formation of 6-thioguanine disulfide in biological samples is a consequence of the metabolism of thiopurine prodrugs such as azathioprine (B366305) (AZA) and 6-mercaptopurine (6-MP). nih.govcancerindex.org Following administration, these drugs undergo a complex series of enzymatic reactions to ultimately form 6-thioguanine nucleotides, which are the active metabolites. nih.govacs.org

Precursors and Metabolic Pathway:

Prodrugs: The pathway begins with AZA or 6-MP. nih.gov

Conversion to 6-Thioguanine Nucleotides: These prodrugs are metabolized to 6-thioguanine nucleotides (6-TGNs), including 6-thioguanosine (B559654) monophosphate (6-thio-GMP), 6-thioguanosine diphosphate (B83284) (6-thio-GDP), and 6-thioguanosine triphosphate (6-thio-GTP). nih.govacs.org Another important metabolite is 6-thio-deoxyguanosine triphosphate (6-thio-dGTP), which can be incorporated into DNA. nih.gov

Formation of 6-Thioguanine: These nucleotides can be dephosphorylated to yield 6-thioguanine.

Oxidation to 6-Thioguanine Disulfide: In an oxidizing environment, or through specific enzymatic actions, 6-thioguanine can be oxidized to form 6-thioguanine disulfide. The presence of reactive oxygen species (ROS) can facilitate this oxidation. nih.gov

Detection in Biological Samples:

The measurement of thiopurine metabolites in biological samples, such as red blood cells (RBCs), is a common practice in clinical settings to monitor therapy. nih.govcancerindex.org High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are sensitive methods used to quantify these metabolites, including 6-TGNs. cancerindex.orgnih.gov While direct measurement of 6-thioguanine disulfide in patient samples is less common, the levels of its precursor, 6-thioguanine (often measured as total 6-TGNs), provide an indication of the potential for disulfide formation.

Studies have shown significant interindividual variability in the concentrations of thiopurine metabolites. cancerindex.org This variability is influenced by genetic factors, such as the activity of the enzyme thiopurine methyltransferase (TPMT), which is involved in an alternative metabolic pathway that methylates thiopurines. nih.gov

The table below outlines the key precursors and metabolites in the pathway leading to 6-thioguanine disulfide.

Compound Role in Pathway Detection Methods References
Azathioprine (AZA)ProdrugLC-MS/MS nih.gov
6-Mercaptopurine (6-MP)ProdrugLC-MS/MS nih.govcancerindex.org
6-Thioguanine Nucleotides (6-TGNs)Active metabolites, precursors to 6-TGHPLC, LC-MS/MS nih.govcancerindex.orgnih.gov
6-Thioguanine (6-TG)Direct precursor to the disulfideHPLC, LC-MS/MS cancerindex.orgnih.gov
6-Methylmercaptopurine (B131649) (6-MMP)Product of a competing metabolic pathwayLC-MS/MS nih.govcancerindex.org

Impact of Varying Redox Environments on 6-Thioguanine Disulfide Stability and Reactivity in Research Systems

The stability and reactivity of 6-thioguanine disulfide are intrinsically linked to the redox environment. In research systems, manipulating the redox state provides valuable insights into the behavior of this compound.

Oxidizing Environments:

In an oxidizing environment, the formation of 6-thioguanine disulfide from 6-thioguanine is favored. This can be induced experimentally by:

Reactive Oxygen Species (ROS): The presence of ROS, such as superoxide (B77818) radicals, can lead to the oxidation of 6-thioguanine. researchgate.net

Metal Ions: Certain metal ions, like Cu(II), can catalyze the formation of disulfide bonds between 6-thioguanine residues, for instance, in DNA duplexes. rsc.org

Photosensitization: UVA irradiation of 6-thioguanine can lead to the formation of a thiyl radical, a key intermediate in the formation of the disulfide. researchgate.net

Under such conditions, 6-thioguanine disulfide is relatively stable. Its reactivity in this state is primarily as an oxidizing agent, capable of participating in thiol-disulfide exchange reactions where it is reduced.

Reducing Environments:

In a reducing environment, characteristic of the intracellular milieu with high GSH concentrations, 6-thioguanine disulfide is unstable and readily reduced to 6-thioguanine. mdpi.comnih.gov This reduction is a critical step for the biological activity of the parent drug. The stability of the disulfide bond is significantly decreased in the presence of reducing agents like GSH.

Impact on Stability and Reactivity:

The redox potential of the environment dictates the equilibrium between the thiol and disulfide forms. A more oxidizing potential favors the disulfide, while a more reducing potential favors the thiol. This has implications for the design of drug delivery systems. For example, nanocarriers can be designed with disulfide bonds that are stable in the bloodstream (a relatively oxidizing environment) but break down in the reducing environment of a tumor, releasing the encapsulated drug. nih.gov

The stability of DNA structures containing 6-thioguanine is also influenced by the redox environment. The formation of disulfide cross-links between 6-thioguanine bases can stabilize DNA duplexes, and this process is reversible depending on the redox conditions. rsc.org

The following table summarizes the effects of different redox environments on 6-thioguanine disulfide.

Redox Environment Effect on 6-Thioguanine Disulfide Key Factors References
Oxidizing Increased formation and stability.ROS, metal ions (e.g., Cu(II)), photosensitization. researchgate.netrsc.org
Reducing Decreased stability, reduction to 6-thioguanine.High concentrations of thiols like GSH. mdpi.comnih.gov

Molecular Interactions and Mechanisms in Nucleic Acid and Protein Systems

Mechanisms of 6-Thioguanine (B1684491) Disulfide Cross-linking in Nucleic Acid Structures

6-Thioguanine disulfide is known to induce cross-linking within DNA structures, a process that has been elucidated through various biophysical techniques. This cross-linking can fundamentally alter the topology and properties of the DNA duplex.

Characterization of Disulfide-Cross-linked DNA Duplexes via X-ray Crystallography and Other Biophysical Methods

The first crystal structure of a DNA duplex containing consecutive 6-thioguanine–6-thioguanine disulfide bonds has been determined, providing unprecedented insight into the structural consequences of this modification. nih.govrsc.orgresearchgate.net The X-ray crystallography data revealed that the DNA duplex is significantly kinked at the site of the disulfide base pairs. nih.gov This structural distortion leads to a wide exposure of the minor groove where the 6-thioG residues are located. nih.gov

The formation of these disulfide-bonded base pairs was confirmed through HPLC analysis, where a new peak with a longer retention time was observed and subsequently analyzed by electron spray ionization mass spectrometry. researchgate.net Spectroscopic analysis, including absorbance spectra, further corroborates the formation of the disulfide-cross-linked duplex. researchgate.net NMR spectroscopy has also been employed to analyze the structural differences between unmodified and 6-thioguanine modified DNA duplexes, suggesting that a 6-thioguanine-deoxycytidine base pair can resemble a normal Watson-Crick base pair without significant structural deviation in certain contexts. colby.edu

Biophysical Method Key Findings on 6-Thioguanine Disulfide in DNA References
X-ray CrystallographyDetermined the first crystal structure of a DNA duplex with consecutive 6-thioguanine disulfide cross-links, showing a significant kink in the helix. nih.govrsc.orgresearchgate.net
HPLCConfirmed the formation of the disulfide-cross-linked product through the appearance of a new peak with a longer retention time. researchgate.net
Mass SpectrometryVerified the identity of the disulfide-bonded DNA duplex. researchgate.net
NMR SpectroscopyIndicated that a single 6-thioguanine modification may not significantly alter the overall duplex structure. colby.edu

Reversible Formation and Cleavage of DNA-Disulfide Bonds, Including Metal-Ion Catalysis

A noteworthy feature of the disulfide bonds formed between 6-thioguanine residues in a DNA duplex is their reversible nature. nih.govrsc.orgrsc.org These covalent linkages can be formed and cleaved under specific conditions, offering a level of control over the DNA structure. nih.govrsc.org

The formation of these disulfide bonds can be significantly accelerated in the presence of certain metal ions, particularly Cu(II) ions. nih.govrsc.orgresearchgate.netrsc.org This is a novel finding, as it represents the first instance of metal ions efficiently catalyzing disulfide bond formation between thio-bases within a DNA duplex. nih.govrsc.org Interestingly, common oxidizing agents like iodine (I₂) and potassium bromate (B103136) (KBrO₃) did not show a similar accelerative effect, suggesting that the spatial arrangement of the 6-thioguanine residues within the duplex is crucial for the metal-ion-catalyzed reaction. nih.govrsc.org

The cleavage of these disulfide bonds can be readily achieved through reduction, for instance, by treatment with glutathione (B108866). nih.govrsc.orgrsc.org This reversible cross-linking holds potential for applications in biochemical and medicinal studies. nih.govrsc.org

Condition Effect on 6-Thioguanine Disulfide Bond in DNA References
Presence of Cu(II) ionsAccelerates the formation of the disulfide bond. nih.govrsc.orgresearchgate.netrsc.org
Treatment with GlutathioneCleaves the disulfide bond, reversing the cross-link. nih.govrsc.orgrsc.org
Presence of I₂ or KBrO₃Does not accelerate disulfide bond formation. nih.govrsc.org

Interactions of 6-Thioguanine Disulfide with Specific Protein Targets

The reactivity of 6-thioguanine and its metabolites extends beyond nucleic acids to interactions with proteins, particularly those containing reactive cysteine residues. These interactions can lead to the formation of covalent adducts and modulate protein function.

Formation of Covalent Adducts with Cysteine-Containing Proteins and their Functional Consequences

6-thioguanine, particularly after incorporation into DNA and subsequent exposure to UVA radiation, can lead to the formation of covalent DNA-protein crosslinks. nih.govoup.com These crosslinks are formed with proteins containing cysteine residues. nih.gov The formation of these adducts can be mediated by an oxidized form of 6-thioguanine, guanine (B1146940) sulfonate (GSO₃), which acts as a reactive intermediate. nih.govresearchgate.net

The functional consequence of this cross-linking is the potential sequestration of essential proteins involved in critical cellular processes like DNA repair and replication. nih.govoup.com For instance, proteins such as PCNA, MSH2 (a mismatch repair protein), and XPA (a nucleotide excision repair factor) have been identified in the cross-linked material. nih.govoup.com This sequestration could compromise the cell's ability to repair DNA damage. nih.gov

Furthermore, metabolites of thiopurines, such as 6-thioguanosine (B559654) triphosphate (6-TGTP), can form disulfide adducts with cysteine residues in specific proteins. nih.govnih.gov A notable example is the interaction with the small GTPase Rac1, where a disulfide adduct is formed within a redox-sensitive motif. nih.govnih.gov This covalent modification leads to the accumulation of an inactive form of Rac1, thereby suppressing its downstream signaling pathways, which is particularly relevant in T-cells. nih.govnih.gov

Modulation of Enzyme Activity through Disulfide Formation or Exchange

The formation of disulfide adducts by 6-thioguanine and its derivatives can directly modulate the activity of specific enzymes. In a notable example, 6-thioguanine, in combination with disulfiram (B1670777), has been shown to synergistically inhibit the enzymatic activities of the deubiquitinases USP2 and USP21. nih.govresearchgate.net Kinetic analyses have revealed that both compounds exhibit a slow-binding inhibitory mechanism. nih.govresearchgate.net This suggests a potential therapeutic application for this combination in cancers where these enzymes are overactive. nih.govresearchgate.net

The interaction of 6-thioguanine metabolites with Rac1 also exemplifies enzyme modulation. nih.govnih.gov While the formation of the 6-TGDP-Rac1 adduct does not prevent the catalytic action of RhoGAP, it blocks the exchange of the adducted nucleotide by RhoGEF, effectively trapping Rac1 in an inactive state. nih.govnih.gov

Influence of 6-Thioguanine Disulfide Incorporation on DNA Replication and Repair Mechanisms in Defined Experimental Models

Upon incorporation into DNA, 6-thioguanine can lead to the formation of DNA interstrand crosslinks (ICLs), especially when exposed to UVA radiation. nih.gov These ICLs can form between two opposing 6-thioguanine bases or, less frequently, between a 6-thioguanine and a normal base on the opposite strand. nih.gov The formation of these lesions triggers specific DNA repair pathways, notably the Fanconi anemia (FA) pathway, which is crucial for the processing of ICLs. nih.gov Cells deficient in the FA pathway or other factors involved in ICL repair, such as XPF and DNA Polymerase ζ, exhibit hypersensitivity to the combination of 6-thioguanine and UVA. nih.gov

The presence of 6-thioguanine in the DNA template can also disrupt normal DNA replication. nih.gov Studies in synchronized Chinese hamster ovary cells have shown that while the DNA strand containing 6-thioguanine elongates relatively normally, the synthesis of the daughter strand using the 6-thioguanine-containing strand as a template is impaired, leading to single-strand breaks. nih.gov This suggests that DNA polymerases struggle to replicate past the modified base. nih.gov

Furthermore, the incorporation of 6-thioguanine can impede the function of enzymes involved in epigenetic regulation, such as DNA methyltransferase Dnmt3a. nih.gov The presence of 6-thioguanine in CpG sites reduces the methylation activity of Dnmt3a without affecting its ability to bind to the DNA. nih.gov This suggests that 6-thioguanine can influence epigenetic marking. nih.gov

The cellular response to 6-thioguanine-induced DNA damage also involves the mismatch repair (MMR) system. tandfonline.com After incorporation, 6-thioguanine can be methylated to form 6-methyl-thioguanine, which can mispair with thymine. tandfonline.com This mismatch is recognized by the MMR machinery, and futile attempts to repair this lesion can lead to cell death. tandfonline.comaacrjournals.org

Process Effect of 6-Thioguanine Incorporation Key Mediators/Pathways References
DNA RepairInduces interstrand crosslinks (ICLs) upon UVA exposure, requiring the Fanconi Anemia pathway for repair.Fanconi Anemia (FA) pathway, XPF, DNA Polζ nih.gov
DNA ReplicationImpairs elongation of the daughter strand synthesized from a 6-thioguanine-containing template, leading to single-strand breaks.DNA Polymerases nih.gov
DNA MethylationReduces the activity of DNA methyltransferase Dnmt3a at CpG sites containing 6-thioguanine.Dnmt3a nih.gov
Mismatch RepairMethylated 6-thioguanine can lead to mispairing and futile repair cycles by the MMR system.Mismatch Repair (MMR) machinery tandfonline.comaacrjournals.org

Structural Perturbations Induced by 6-Thioguanine Disulfide Integration into Macromolecules

The integration of 6-thioguanine and its disulfide derivatives into macromolecules, particularly nucleic acids and proteins, can induce significant structural perturbations. These alterations range from localized conformational changes to the formation of covalent crosslinks, which can disrupt the normal function and interactions of these essential biological polymers.

DNA Duplex Distortion and Crosslinking

The formation of a disulfide bond between two 6-thioguanine (⁶S-G) residues within a DNA duplex is a major structural event. Research involving the crystallization of a DNA duplex containing consecutive 6-thioguanine–6-thioguanine disulfide bonds has provided direct insight into the resulting structural changes. The crystal structure of a DNA dodecamer with the sequence d(CGCGAXXBCGCG), where 'X' represents ⁶S-G and 'B' is 5-bromouracil, revealed significant distortion at the site of the disulfide crosslink. researchgate.net The analysis showed that the DNA duplex is substantially kinked at the disulfide base pairs. researchgate.net This kinking results in a widening of the minor groove at the position of the modified residues. researchgate.net The formation and cleavage of these disulfide bonds were found to be reversible, catalyzed by the presence of Cu(II) ions and glutathione, respectively. rsc.org

Table 1: Crystallographic Data of DNA Duplex with 6-Thioguanine Disulfide Crosslink

ParameterValueSource
DNA Sequenced(CGCGAXXBCGCG) (X = 6-thioguanine, B = 5-bromouracil) researchgate.net
Structural FeatureDNA duplex is largely kinked at the disulfide base pairs. researchgate.net
Minor GrooveWidely opened at the 6-thioG residues. researchgate.net
Formation CatalystCu(II) ions accelerate disulfide bond formation. rsc.org
Cleavage AgentGlutathione can cleave the disulfide bond. rsc.org

DNA-Protein Crosslinking

Beyond DNA-DNA crosslinks, the presence of 6-thioguanine in DNA can facilitate the formation of covalent DNA-protein crosslinks, particularly upon exposure to UVA radiation. nih.gov While 6-thioguanine itself can induce these crosslinks, research suggests that an oxidized intermediate, guanine sulphonate (GSO₃), may be a more efficient precursor to this reaction. nih.gov This process can effectively sequester essential proteins, compromising cellular functions like DNA repair and replication. nih.gov Several key proteins involved in these pathways have been identified in crosslinked DNA-protein complexes purified from human cells treated with 6-thioguanine and UVA. nih.gov

Table 2: Proteins Identified in Covalent Crosslinks with 6-Thioguanine-Containing DNA

Protein NameFunctionSource
Proliferating Cell Nuclear Antigen (PCNA)DNA clamp for replication and repair factors nih.gov
MSH2Mismatch repair (MMR) protein nih.gov
XPANucleotide excision repair (NER) factor nih.gov

The intimate contact between DNA-processing proteins and the DNA helix, such as the way PCNA encircles DNA, may render these proteins particularly vulnerable to the reactive oxygen species generated by UVA-activated 6-thioguanine, leading to efficient crosslinking. nih.gov These adducts are stable under heat but can be partially reversed by reducing agents. nih.gov

Conformational Changes in Proteins

Table 3: Structural Data for NUDT15 in Complex with 6-thio-GMP

ParameterDetailSource
ProteinNUDT15 nih.gov
Ligand6-thio-GMP (product of 6-thio-GTP hydrolysis) nih.gov
Resolution1.7 Å nih.gov
Key Structural PerturbationConformational change in the loop formed by residues Arg34-Gly41. nih.gov
Overall Structure ComparisonHighly similar to the apo structure (RMSD 0.34 – 0.6 Å). nih.gov

Pre Clinical and Mechanistic Pharmacological Investigations of 6 Thioguanine Disulfide Analogues

Evaluation of Biological Activity in Various Cell Culture Models

Direct studies evaluating the biological activity of 6-thioguanine (B1684491) disulfide in cell culture models are limited. However, research on related compounds provides a framework for its potential effects. For instance, disulfide derivatives of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (6-TG) have demonstrated significant cytotoxicity in EMT6 mouse mammary carcinoma cells. researchgate.net This suggests that a disulfide linkage does not abrogate the cytotoxic potential of the parent thiopurine.

The cytotoxicity of thiopurines like 6-TG is often evaluated in various cancer cell lines. For example, 6-TG has shown efficacy in T-cell acute lymphoblastic leukemia (T-cell ALL) cell lines like CCRF-CEM. cancerindex.org In studies on triple-negative breast cancer (TNBC) cells, 6-TG has been shown to inhibit proliferation and induce apoptosis. nih.gov Furthermore, the anti-inflammatory potential of 6-TG has been demonstrated in RAW 264.7 macrophage and HIG-82 synovial fibroblast cell lines, where it suppressed the production of nitric oxide and inflammatory cytokines. inabj.org

It is plausible that 6-thioguanine disulfide could exert its biological effects through intracellular reduction to the active monomer, 6-thioguanine. This is supported by studies on other disulfide-containing prodrugs, which are designed to release the active agent under the reducing conditions found within cells. The cytotoxic effects observed would then be attributable to the well-established mechanisms of 6-TG, including its incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis. frontiersin.orgrupahealth.com

A study on polymeric nanoparticles loaded with 6-TG for delivery to leukemia cells showed that the nanoparticles were stable under normal physiological conditions but released the drug under conditions simulating the intracellular environment. rsc.org This principle of triggered release could be analogous to the in-situ conversion of 6-thioguanine disulfide to its active monomeric form.

Exploration of Effects in in vivo Animal Models Addressing Fundamental Biological Responses

Specific in vivo studies on 6-thioguanine disulfide are not prominently documented. However, research on disulfide derivatives of 6-MP and 6-TG in murine ascites sarcoma-180 models has shown that these derivatives can possess higher antitumor activity than their parent compounds. jst.go.jp This suggests that the disulfide form may have altered pharmacokinetic properties that could enhance its in vivo efficacy.

Animal models have been extensively used to study the effects of 6-TG. In a mouse model of colitis induced by dextran (B179266) sulphate sodium (DSS), oral administration of 6-TG attenuated the severity of the colitis. cbg-meb.nlirjournal.org In xenograft models using human tumor cells, 6-TG has shown antitumor effects. For example, in a mouse model of T-cell ALL, 6-TG demonstrated significant tumor regression. cancerindex.org Furthermore, in a preclinical mouse model of melanoma, low-dose 6-TG treatment was shown to be effective. nih.gov

The in vivo effects of 6-thioguanine disulfide would likely mirror those of 6-TG, contingent on its conversion to the active monomer. The disulfide form could potentially act as a slow-release reservoir of 6-TG, which might alter its efficacy and toxicity profile in animal models.

Structure-Activity Relationship (SAR) Studies of 6-Thioguanine Disulfide and its Derivatives

While specific SAR studies for 6-thioguanine disulfide are scarce, research on related thiopurine derivatives provides valuable insights. For disulfide derivatives of 6-MP and 6-TG, the nature of the alkyl or aralkyl group attached to the sulfur atom significantly influences both antitumor activity and toxicity. jst.go.jp For instance, increasing the carbon chain length of the alkyl group up to a certain point can increase activity. gpatindia.com The introduction of bulky or hydrophobic substituents at the 6-position can also enhance the biological activity. gpatindia.com

A study on 6-isopropyldithio-2′-deoxyguanosine analogs revealed that structural modifications can lead to potent anti-tumor effects. mdpi.com This highlights the importance of the substituent on the disulfide bond in determining the pharmacological profile.

The disulfide bond itself is a key structural feature. Research has shown that disulfide bonds can be formed between two 6-thioguanine bases within a DNA duplex, and these bonds are reversible. rsc.org This suggests that 6-thioguanine disulfide could potentially interact with biological macromolecules through disulfide exchange reactions.

Comparative Analysis of Biological Effects with Monomeric 6-Thioguanine and Other Thiopurines in Research Settings

In research settings, disulfide derivatives of 6-TG have been shown to be more toxic to EMT6 cells than 6-TG itself. researchgate.net This suggests that the disulfide form may have enhanced cellular uptake or different intracellular trafficking compared to the monomer.

6-Thioguanine is a prodrug that is converted intracellularly to its active metabolites, the thioguanine nucleotides (TGNs). rupahealth.com These metabolites are responsible for the drug's cytotoxic and immunosuppressive effects. frontiersin.org Another major thiopurine, 6-mercaptopurine (6-MP), is also converted to TGNs, but its metabolic pathway is more complex and can lead to the formation of other metabolites, some of which are associated with toxicity. researchgate.netcbg-meb.nl 6-TG is considered to be more directly converted to TGNs. cbg-meb.nl

In a comparative study, 6-TG was found to be more effective at reducing inflammatory reactions in cell culture models than 6-hydroxy-2-mercaptopurine. inabj.org When comparing 6-TG and 6-MP in leukemia cells, the differential expression of metabolic enzymes can lead to varying sensitivities to the two drugs. cancerindex.org

The biological effects of 6-thioguanine disulfide would likely be compared to 6-TG based on its ability to be reduced to the monomer. The disulfide could be considered a prodrug of 6-TG, and its efficacy would depend on the rate and extent of this conversion in the target cells.

Assessment of Synergy and Antagonism of 6-Thioguanine Disulfide in Combination Studies in vitro

There are no specific in vitro combination studies available for 6-thioguanine disulfide. However, numerous studies have investigated the synergistic and antagonistic effects of 6-TG in combination with other agents.

For instance, a significant synergistic antitumor effect was observed when 6-TG was combined with disulfiram (B1670777)/copper in triple-negative breast cancer cells. nih.gov This combination enhanced DNA damage and induced apoptosis. nih.gov Another study reported a synergistic inhibition of the enzymes USP2 and USP21 by the combination of disulfiram and 6-TG. nih.gov

In T-cell ALL xenografts, the combination of 6-TG and pralatrexate (B1268) showed significant tumor regression. cancerindex.org The combination of 6-TG with methylthioadenosine (MTA) has been proposed as a strategy to treat cancers with a specific genetic deletion (MTAP deficiency), as MTA can protect normal tissues from 6-TG toxicity, allowing for higher doses to be used against the cancer cells. researchgate.net

Conversely, some drugs may act antagonistically with thiopurines. The co-administration of certain medications can interfere with the metabolism or efficacy of 6-TG. medscape.com

The potential for synergy or antagonism with 6-thioguanine disulfide would likely be driven by the released 6-TG monomer. Therefore, it is expected that 6-thioguanine disulfide would exhibit a similar profile of interactions as 6-TG in combination studies, although the kinetics of these interactions might be altered due to the slow-release nature of the disulfide.

Advanced Analytical and Bioanalytical Methodologies for 6 Thioguanine Disulfide Research

Quantification of 6-Thioguanine (B1684491) Disulfide and its Adducts in Complex Biological Matrices for Research Purposes

The quantification of 6-thioguanine and its various metabolites, including disulfide adducts, in biological matrices such as red blood cells (RBCs), leukocytes, and plasma is crucial for understanding its mechanism of action. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for this purpose.

Methodologies often involve the hydrolysis of thiopurine nucleotides to their corresponding bases for measurement. For instance, a common procedure involves deproteinizing hemolyzed red blood cells with perchloric acid, followed by heat-induced hydrolysis of the nucleotides to release the 6-thioguanine base, which is then quantified. researchgate.net

Research has demonstrated the ability to form and analyze DNA duplexes containing 6-thioguanine–6-thioguanine disulfides. In these studies, HPLC with a reverse-phase silica (B1680970) gel column is used to analyze the formation of the disulfide-linked DNA in solution. rsc.org The formation of these disulfide bonds can be accelerated by Cu(II) ions and subsequently cleaved by reducing agents like glutathione (B108866), with HPLC profiles clearly distinguishing between the original and the disulfide-cross-linked oligonucleotides. rsc.org

Mass spectrometry plays a pivotal role in identifying and quantifying adducts of 6-thioguanine with proteins. Electrospray-ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) have been successfully used to detect 6-thioguanine nucleotide-protein disulfide adducts. nih.gov For example, studies have identified the formation of a disulfide adduct between 6-thioguanosine (B559654) triphosphate (6-TGTP) and the Rac1 protein in T-cells. nih.govrsc.org These methods can pinpoint the specific protein fragments and even the amino acid residues involved in the disulfide linkage.

Table 1: Selected LC-MS/MS Methods for Thiopurine Metabolite Quantification

Analyte(s)MatrixSample PreparationInstrumentationKey Findings & Limits of Quantification (LOQ)Reference
6-thioguanine (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP)Red Blood Cells (RBCs)Hemolysis, perchloric acid deproteinization, hydrolysisLC-MS/MSLOQs: 54 ng/mL for 6-TG and 1036 ng/mL for 6-MMP. researchgate.net researchgate.net
DNA-incorporated 6-thioguanine (DNA-TG)Leukocyte DNAEnzymatic degradation of DNA, derivatization with a fluorophorePrecolumn derivatization HPLC with fluorescence detectionLOQ: 1 6-TG residue per 50,000 bases. nih.gov nih.gov
6-thioguanine nucleotides (6-TGN)ErythrocytesAutomated cell washing, hydrolysisLC-MS/MSLOQ for 6-TG: 0.2 μmol/L (~50 pmol/8 × 10^8^ RBCs). frontiersin.org frontiersin.org

Development of Novel Probes and Assays for Real-Time Monitoring of Disulfide Dynamics in Experimental Systems

The dynamic nature of disulfide bond formation and cleavage involving 6-thioguanine necessitates the development of probes that can monitor these processes in real-time within experimental systems. While specific probes for 6-thioguanine disulfide are still an emerging area, the principles are based on existing technologies for detecting thiols and disulfide exchange reactions.

Fluorescent probes are a promising avenue for this research. For instance, novel fluorescent nanoprobes using Cu/Ag nanoclusters have been developed for the sensitive detection of 6-thioguanine in human serum. rsc.org These probes operate on a fluorescence quenching mechanism upon interaction with 6-thioguanine, allowing for quantification. rsc.org While not directly monitoring disulfide dynamics, this technology could be adapted. The development of probes based on the cleavage of a disulfide bond, leading to the release of a fluorophore, is a well-established strategy for detecting thiols and could be tailored for studying 6-thioguanine disulfide interactions. mdpi.com

Real-time monitoring can also be achieved through absorbance assays. For example, the methylation of thiopurine substrates by thiopurine S-methyltransferase (TPMT) can be monitored in real-time by observing the shift in absorbance wavelength as the sulfur atom is alkylated. jst.go.jp This principle could potentially be applied to monitor the formation or cleavage of 6-thioguanine disulfide, which would also result in a change in the chromophore.

Table 2: Examples of Probes for Thiol and Thiopurine Detection

Probe TypeTarget AnalytePrinciple of DetectionPotential Application for 6-Thioguanine DisulfideReference
Fluorescent Nanoprobe (Cu/Ag NCs)6-ThioguanineFluorescence quenchingQuantification of free 6-thioguanine available for disulfide formation. rsc.org rsc.org
Two-Photon Fluorescent Probe (ASS)BiothiolsDisulfide bond cleavage releases a fluorophoreCould be adapted to monitor the reaction of 6-thioguanine disulfide with cellular thiols. mdpi.com mdpi.com
Absorbance AssayThiopurine substratesShift in absorbance wavelength upon methylationCould potentially monitor changes in the electronic structure of 6-thioguanine upon disulfide formation/cleavage. jst.go.jp

Application of 'Omics' Technologies (e.g., Proteomics, Metabolomics) to Identify Disulfide-Modified Biomolecules

'Omics' technologies, particularly proteomics and metabolomics, are powerful tools for the unbiased identification of biomolecules that are modified by or interact with 6-thioguanine disulfide. These approaches provide a global view of the cellular effects of thiopurine treatment.

Proteomics has been instrumental in identifying proteins that form disulfide adducts with 6-thioguanine. A common strategy involves using affinity purification followed by mass spectrometry. For example, a study successfully used this approach to identify cellular proteins that bind to 6-thioguanine-containing duplex DNA. escholarship.org Another study employed a proteomics-based analysis to identify proteins involved in DNA repair, replication, and gene expression that are vulnerable to crosslinking with 6-thioguanine in the presence of UVA radiation. researchgate.net

Mass spectrometry-based proteomics can also identify specific adducts. Research has shown that 6-thioguanosine triphosphate can form a disulfide adduct with the Rac1 protein, and MS/MS analysis was used to identify the specific peptide fragment containing the modification. nih.govgoogle.com This level of detail is crucial for understanding the functional consequences of such modifications.

Metabolomics can provide insights into the broader metabolic pathways affected by 6-thioguanine and its disulfide form. While direct detection of 6-thioguanine disulfide in metabolomic profiles can be challenging due to its reactivity and potentially low abundance, the downstream effects on other metabolites can be readily observed. For example, an integrated proteomic and metabolomic analysis could reveal changes in glutathione metabolism, indicating a response to the oxidative stress potentially induced by 6-thioguanine disulfide.

Electrochemical and Spectroscopic Techniques for Detection and Characterization of 6-Thioguanine Disulfide

Electrochemical and spectroscopic methods provide valuable information on the properties and detection of 6-thioguanine and its disulfide. These techniques are often used to characterize the molecule and develop new detection platforms.

Electrochemical techniques such as cyclic voltammetry and square wave voltammetry are highly sensitive for the detection of 6-thioguanine. researchgate.netnih.govnih.gov These methods are based on the electrochemical oxidation or reduction of the molecule at an electrode surface. The formation of a disulfide bond from 6-thioguanine would alter its electrochemical properties, leading to different voltammetric responses. For instance, the formation of thiyl radicals, which are precursors to disulfide formation, has been observed in cyclic voltammograms of 6-thioguanine at less positive potentials. rsc.org The reduction of disulfide bonds can also be studied electrochemically, which is a common method for analyzing disulfide bonds in proteins. antecscientific.com

Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, are fundamental for characterizing 6-thioguanine and its derivatives. 6-thioguanine exhibits a characteristic UV absorption maximum at around 342 nm. jst.go.jpnih.gov The formation of a 6-thioguanine disulfide results in a change in the electronic structure, which is reflected in the UV-Vis spectrum. Specifically, the formation of a disulfide bond from the thiocarbonyl groups of 6-thioguanine residues leads to a decrease in absorbance at approximately 340 nm. rsc.org This spectral change can be used to monitor the formation of the disulfide. rsc.org

Table 3: Spectroscopic Properties of 6-Thioguanine and its Disulfide

Compound/StateSpectroscopic TechniqueKey Spectral FeatureSignificanceReference
6-ThioguanineUV-Vis SpectroscopyAbsorption maximum at ~342 nmCharacteristic absorption of the thiocarbonyl group. jst.go.jpnih.gov jst.go.jpnih.gov
6-Thioguanine DisulfideUV-Vis SpectroscopyDecreased absorbance at ~340 nmIndicates conversion of the thiocarbonyl group to a disulfide bond. rsc.org rsc.org
6-ThioguanineFluorescence SpectroscopyEmission observed in some studies, but often with low quantum yieldPotential for fluorescent detection methods. mdpi.com mdpi.com

Future Directions and Emerging Research Avenues for 6 Thioguanine Disulfide

Rational Design of Next-Generation Thiopurine Disulfides as Advanced Research Tools

The concept of rational drug design, famously applied by Gertrude Elion and George Hitchings in the development of the first thiopurine drugs, is now being extended to create next-generation thiopurine disulfides as highly specific research tools. nih.gov This approach moves beyond serendipitous discovery to the deliberate design of molecules with predetermined properties to probe biological systems. The goal is to synthesize novel thiopurine analogues that can form disulfides with specific characteristics, such as enhanced reactivity with certain protein targets, improved stability, or tailored pharmacokinetic properties for controlled release in cellular environments. nih.govresearchgate.net

Researchers are exploring modifications to the purine (B94841) scaffold to fine-tune the reactivity of the thiol group, thereby controlling the formation and stability of the resulting disulfide bond. This rational approach aims to develop specific PUEIs (purine-utilizing enzyme inhibitors) that are devoid of the adverse effects associated with broader-acting parent compounds. researchgate.net By combining in-silico modeling with chemical synthesis and in-vitro testing, scientists can design disulfide-based molecules for targeted applications, such as selectively inhibiting enzymes or disrupting specific protein-protein interactions, thereby providing more precise tools for fundamental research. researchgate.netgao.gov

Computational Chemistry and Molecular Dynamics Simulations of 6-Thioguanine (B1684491) Disulfide Interactions with Biological Targets

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions of 6-thioguanine and its disulfide at an atomic level. researchgate.netnih.gov These methods provide insights into the structural and energetic consequences of disulfide bond formation between 6-thioguanine and biological macromolecules like DNA and proteins.

MD simulations have been used to study the effect of incorporating 6-thioguanine into DNA quadruplexes. These studies revealed that the presence of the bulky thiogroup can destabilize four-stranded G-DNA structures, primarily due to steric conflicts that expel essential stabilizing cations from the central channel of the quadruplex. core.ac.uknih.gov While a G-DNA stem might tolerate a single thioguanine base with minor disruption, an entire quartet of thioguanine immediately collapses, highlighting the profound structural impact of this modification. nih.gov

Furthermore, the crystal structure of a DNA duplex containing a direct 6-thioguanine–6-thioguanine disulfide cross-link has been solved. nih.govresearchgate.netrsc.org This structure revealed that the disulfide bond significantly kinks the DNA duplex. nih.gov Such experimentally determined structures provide critical benchmarks for computational models. MD simulations based on these structures can elucidate the dynamics of disulfide bond formation and cleavage, a process shown to be reversibly catalyzed by Cu(II) ions and glutathione (B108866). nih.govresearchgate.net Density Functional Theory (DFT) is another computational method employed to study the adsorption properties and electronic response of nanocarriers, such as covalent triazine-based frameworks, when interacting with 6-thioguanine, aiding in the design of novel delivery systems. rsc.org

Table 1: Examples of Computational Studies on 6-Thioguanine Interactions
MethodologyBiological System/TargetKey FindingsReference
Molecular Dynamics (MD) SimulationDNA QuadruplexIncorporation of 6-thioguanine destabilizes the quadruplex structure due to steric hindrance and cation expulsion. core.ac.uknih.gov
X-ray Crystallography & MD SimulationDNA Duplex with 6SG–6SG Disulfide Cross-linkThe disulfide bond creates a significant kink in the DNA structure; formation is catalyzed by Cu(II) ions. nih.govresearchgate.net
Density Functional Theory (DFT)Covalent Triazine Frameworks (Nanocarrier)Calculated adsorption energies predict these frameworks are suitable for 6-thioguanine delivery. rsc.org
Molecular Dynamics (MD) Simulation6-Thioguanine/Boron Nitride Nanotube (BNNT)Van der Waals interactions suggest BNNT is a potentially better nanocarrier for 6-thioguanine than carbon nanotubes. researchgate.net

Development of 6-Thioguanine Disulfide-Based Chemical Biology Probes for Target Identification and Validation

The ability of 6-thioguanine to form covalent disulfide bonds makes it an excellent scaffold for designing chemical biology probes to identify and validate novel biological targets. researchgate.net These probes are engineered to react with specific cellular components, allowing for their isolation and identification.

One strategy involves using 6-thioguanine as a photo-crosslinking agent. For instance, a 6-thioguanosine-based probe was designed to identify germinant receptors in Bacillus anthracis spores. unlv.edu Upon UV irradiation, the probe forms covalent crosslinks with its binding proteins, enabling their subsequent identification. unlv.edu Another approach utilizes 6-thioguanine as a spectroscopic probe. By replacing a guanine (B1146940) in a DNA duplex with 6-thioguanine, which has a unique absorbance wavelength, researchers can use circular dichroism spectroscopy to study local structural changes in the DNA upon protein binding, as the enzyme itself is transparent at that wavelength. nih.gov

More recently, research has shown that thiopurines can disrupt the interaction between the CELF1 RNA-binding protein and its target RNA by forming a disulfide bond with a key cysteine residue near the RNA recognition motif. oup.com This discovery has led to the development of thiopurine analogues with enhanced activity for perturbing this interaction, serving as probes to study CELF1-mediated biological processes. oup.com Similarly, small-molecule inhibitors of NUDT15, an enzyme that hydrolyzes active thiopurine metabolites, have been developed as chemical probes to investigate the enzyme's biological functions and its role in thiopurine resistance. nih.govwhiterose.ac.uk

Table 2: 6-Thioguanine-Based Chemical Probes and Their Applications
Probe TypeMechanismApplicationReference
Photo-crosslinking ProbeUV-activated covalent bond formation.Identification of Ger receptor proteins in B. anthracis. unlv.edu
CD-Spectroscopic ProbeUnique absorbance wavelength of 6-thioguanine.Studying local DNA conformational changes upon protein binding. nih.gov
RNA-Binding DisruptorDisulfide bond formation with cysteine in CELF1 protein.Probing and inhibiting CELF1-RNA interactions in living cells. researchgate.netoup.com
Enzyme Activity ProbeFluorescence quenching upon binding to 6-thioguanine.Selective determination and quantification of 6-thioguanine. nih.gov
NUDT15 InhibitorSmall molecule binding to NUDT15 active site.Interrogating NUDT15 biology and its role in thiopurine metabolism. nih.govwhiterose.ac.uk

Exploration of 6-Thioguanine Disulfide in Fundamental Redox Signaling Research

The formation of 6-thioguanine disulfide is a key event in its interaction with cellular redox systems, making it a valuable tool for studying fundamental redox signaling pathways. Cellular redox homeostasis is tightly controlled, largely by the balance between reduced glutathione (GSH) and its oxidized disulfide form (GSSG), and disruptions to this balance can trigger signaling cascades. nih.govfrontiersin.org

A critical discovery was that the active metabolite 6-thioguanosine (B559654) triphosphate (6-TGTP) forms a mixed disulfide adduct with a specific cysteine residue (Cys18) in the small GTPase Rac1. nih.gov This covalent modification locks Rac1 in an inactive state, as it cannot be recharged with free guanine nucleotide. nih.gov This effectively suppresses T-cell-specific immune responses, providing a molecular explanation for the immunosuppressive effects of thiopurines and establishing 6-thioguanine as a probe to study Rac1-mediated signaling. nih.govdarmzentrum-bern.ch

Furthermore, the interaction of 6-thioguanine with reactive oxygen species (ROS) is a central aspect of its function and a subject of redox research. Under UVA irradiation, 6-thioguanine can generate superoxide (B77818) radicals, and its thiyl radical is a key intermediate. researchgate.net Intriguingly, reduced glutathione (GSH) can participate in a cycle to restore 6-thioguanine from this oxidized state, a process that simultaneously enhances superoxide production. researchgate.net This interplay highlights the complex role of 6-thioguanine within the cellular redox network and its potential to modulate oxidative stress signaling, which is a crucial factor in many disease states and therapeutic responses. nih.gov

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